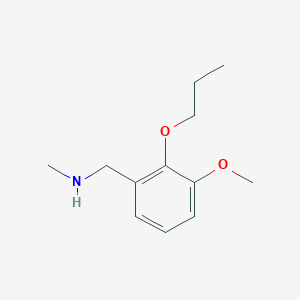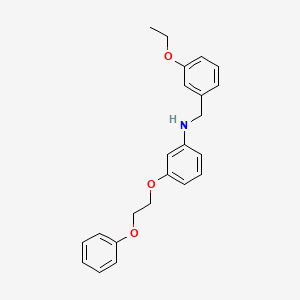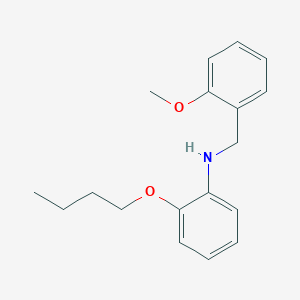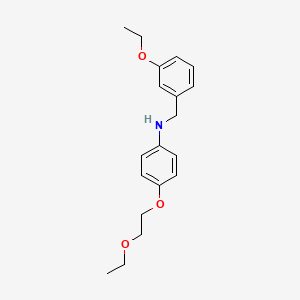
(3-Methoxy-2-propoxybenzyl)methylamine
Vue d'ensemble
Description
(3-Methoxy-2-propoxybenzyl)methylamine, also known as 3-MOP, is an organic compound that has been used in scientific research for decades. It is a derivative of the amino acid phenylalanine and is a white, crystalline solid. 3-MOP is highly soluble in water and ethanol and is used in a variety of scientific applications.
Applications De Recherche Scientifique
Environmental Impact and Fate of Similar Compounds
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments :This review highlights the knowledge on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments. Parabens are extensively used as preservatives in cosmetics, foodstuffs, and pharmaceuticals. Despite their biodegradability, they are ubiquitous in surface waters and sediments due to continuous introduction into the environment. This study could serve as a model for researching the environmental behavior of (3-Methoxy-2-propoxybenzyl)methylamine, considering its chemical structure might exhibit similar environmental interactions as parabens (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods for Compound Detection and Activity
Analytical Methods Used in Determining Antioxidant Activity :The review discusses critical analytical tests used to determine the antioxidant activity of compounds, including methods based on hydrogen atom transfer and electron transfer. These methodologies are pertinent for evaluating the antioxidant potential of various compounds, which could be applicable to assessing the antioxidant activity of this compound, if relevant (Munteanu & Apetrei, 2021).
Toxicology and Environmental Safety
Neurotoxic Effect of Active Ingredients in Sunscreen Products :This review presents data on the neurotoxicity of several organic filters used in sunscreens, suggesting a toxicological aspect of these agents which might be indirectly relevant to understanding the safety and toxicological profile of this compound, especially if used in products applied to human skin or released into the environment (Ruszkiewicz, Pinkas, Ferrer, Peres, Tsatsakis, & Aschner, 2017).
Applications in Pollution Treatment
Potential Applications of Oxidoreductive Enzymes in the Decolorization and Detoxification of Textile and Other Synthetic Dyes :The enzymatic approach for the decolorization/degradation of dyes in wastewater highlights the use of enzymes in pollution treatment. This study provides insights into using biological methods for treating pollutants, which could be explored for this compound if it poses environmental concerns (Husain, 2006).
Propriétés
IUPAC Name |
1-(3-methoxy-2-propoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-8-15-12-10(9-13-2)6-5-7-11(12)14-3/h5-7,13H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUFTOPXRSJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)

![3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385609.png)

![N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline](/img/structure/B1385613.png)
![N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385614.png)
![2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385615.png)
![3-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)propanoic acid](/img/structure/B1385617.png)

![2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385620.png)


![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385624.png)
